

# Palladium-Catalyzed Domino Sonogashira Coupling/Cyclization

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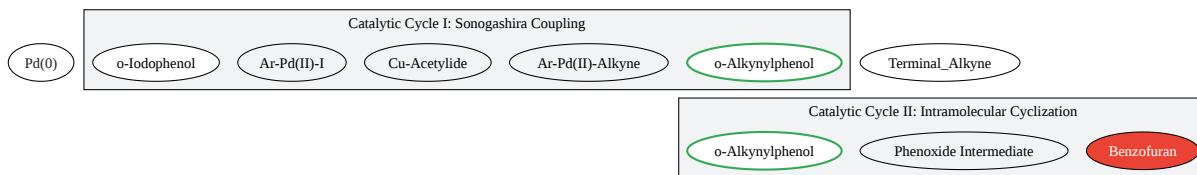
## Compound of Interest

Compound Name: *4-Bromo-2-fluoro-5-nitrophenol*

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This powerful one-pot method constructs 2-substituted benzofurans by first coupling an o-halophenol (typically an o-iodophenol) with a terminal alkyne, followed by an intramolecular cyclization, all within the same reaction vessel.[1][2][3] The process is highly efficient and benefits from the broad substrate scope of the Sonogashira reaction.



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## Quantitative Data

The following table summarizes representative yields for the synthesis of 2-phenylbenzofuran from o-iodophenol and phenylacetylene under various palladium-catalyzed conditions.

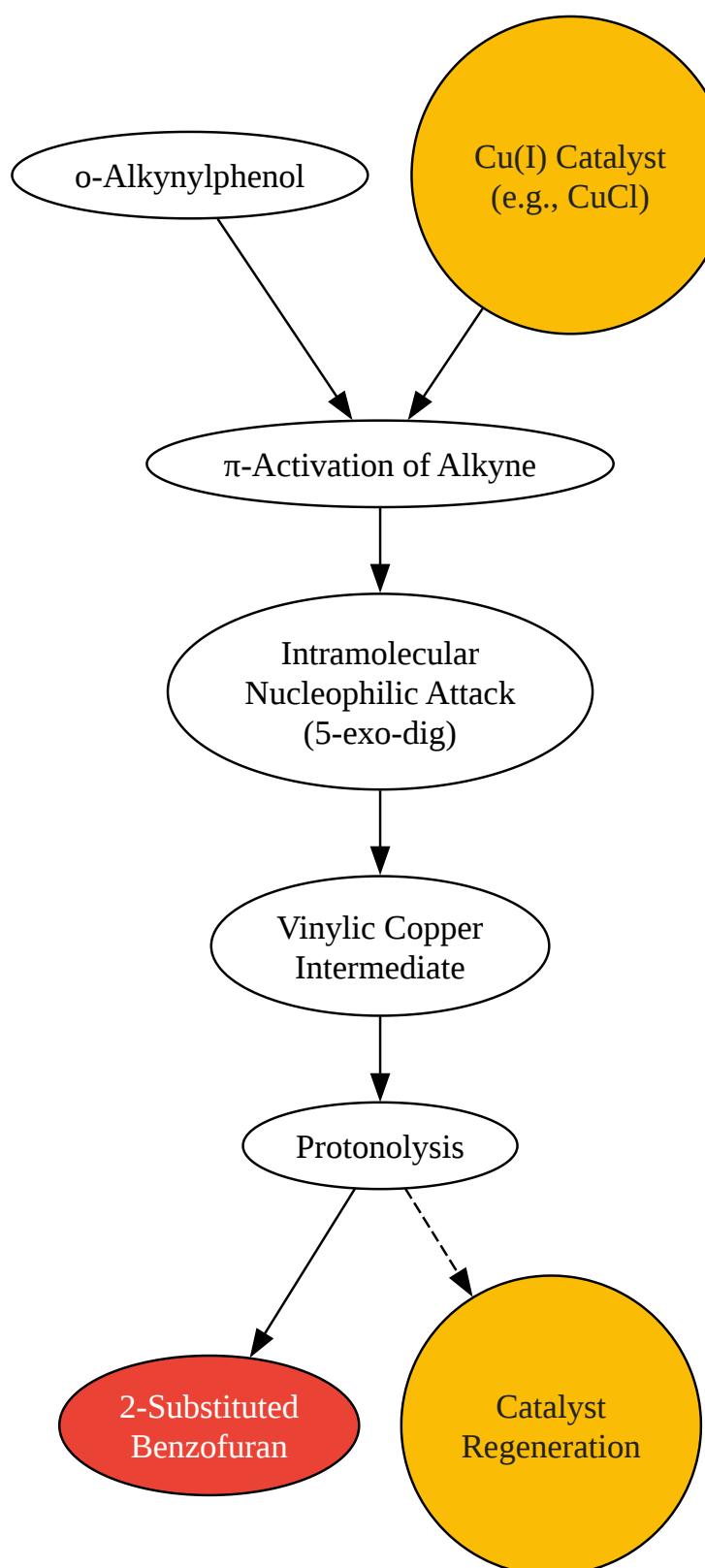
Catalyst System	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
Pd(II)-PEPPSI Complex (2 mol%)	K <sub>3</sub> PO <sub>4</sub>	DMSO	90	10	81	[1]
(PPh <sub>3</sub> )PdCl <sub>2</sub> / CuI	Et <sub>3</sub> N	Et <sub>3</sub> N	90-100	12	~70-91	[2]
PdCl <sub>2</sub> (MeCN) <sub>2</sub> / Ligand	t-BuOLi	t-BuOH	110	22	~34-88	[4]

## Representative Experimental Protocol[1]

To a reaction vial, add o-iodophenol (0.50 mmol, 1.0 equiv), the terminal alkyne (0.60 mmol, 1.2 equiv), and K<sub>3</sub>PO<sub>4</sub> (1.00 mmol, 2.0 equiv). Add the palladium catalyst (e.g., a Pd-PEPPSI complex, 2 mol%) followed by DMSO (2 mL). The resulting mixture is stirred and heated at 90 °C for 10 hours in an open-air atmosphere. After cooling to room temperature, the reaction is quenched with water (20 mL). The aqueous layer is extracted with ethyl acetate (3 x 20 mL), and the combined organic layers are dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

## Copper-Catalyzed Intramolecular Annulation

Copper catalysis offers a cost-effective alternative to palladium for synthesizing benzofurans. This method is particularly effective for the intramolecular cyclization of pre-formed substrates like o-alkynylphenols or as part of a multi-component, one-pot reaction.[5][6]

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## Quantitative Data

The table below presents data for the copper-catalyzed synthesis of various 2-substituted benzofurans.

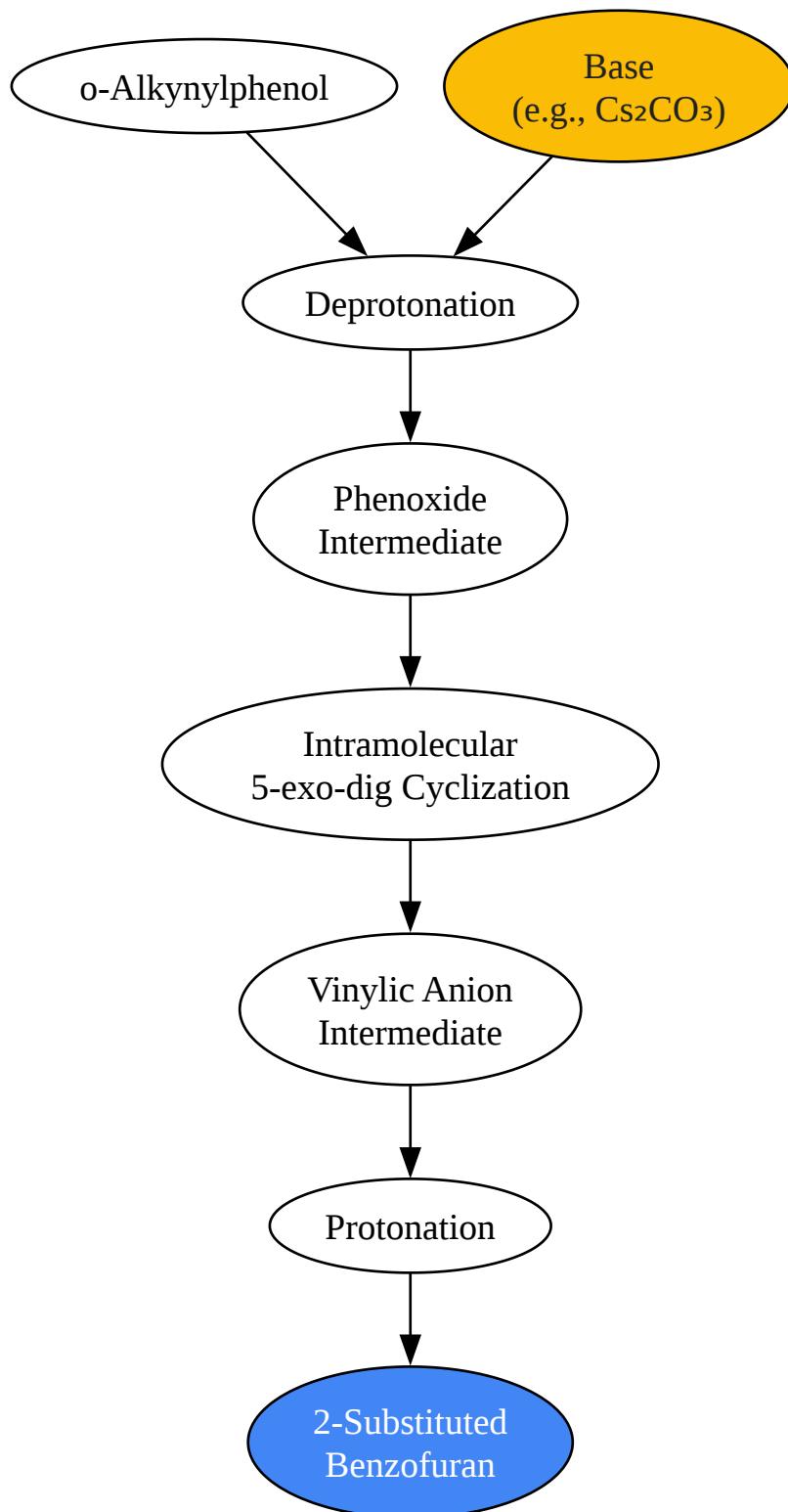
Starting Materials	Catalyst System	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
O-Alkynylphenol	CuCl	Cs <sub>2</sub> CO <sub>3</sub>	MeCN	60	12	85-98	[6]
O-Iodophenol, Acyl Chloride, Phosphorus Ylide	CuBr / Ligand	Cs <sub>2</sub> CO <sub>3</sub>	DMSO	90	12	65-82	[7]
Phenol, Internal Alkyne	Cu(OAc) <sub>2</sub>	Ag <sub>2</sub> CO <sub>3</sub> (oxidant)	DCE	130	24	50-81	[8]

## Representative Experimental Protocol (from o-Alkynylphenol)[6]

A mixture of the 2-alkynylphenol (0.2 mmol, 1.0 equiv), CuCl (0.02 mmol, 10 mol%), and Cs<sub>2</sub>CO<sub>3</sub> (0.4 mmol, 2.0 equiv) in MeCN (2 mL) is stirred at 60 °C for 12 hours under a nitrogen atmosphere. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrated under vacuum. The residue is purified by flash column chromatography to afford the desired 2-substituted benzofuran.

## Transition-Metal-Free, Base-Mediated Intramolecular Cyclization

As a "green chemistry" alternative, this method avoids the cost and potential product contamination associated with transition metals.<sup>[9][10]</sup> The reaction relies on a base to facilitate the intramolecular 5-exo-dig cyclization of an o-alkynylphenol, often under mild conditions.



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## Quantitative Data

This table showcases the effectiveness of the base-mediated approach for synthesizing various 2-substituted benzofurans from the corresponding 2-ynylphenols.

R-Group on Alkyne	Base (mol%)	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
Phenyl	$\text{Cs}_2\text{CO}_3$ (10%)	MeCN	60	12	98	[9][10]
4-Methylphenyl	$\text{Cs}_2\text{CO}_3$ (10%)	MeCN	60	12	95	[9][10]
4-Methoxyphenyl	$\text{Cs}_2\text{CO}_3$ (10%)	MeCN	60	12	96	[9][10]
4-Chlorophenyl	$\text{Cs}_2\text{CO}_3$ (10%)	MeCN	60	12	97	[9][10]
n-Butyl	$\text{Cs}_2\text{CO}_3$ (10%)	MeCN	60	12	89	[9][10]

## Representative Experimental Protocol[9][10]

To a sealed tube equipped with a magnetic stir bar, add the 2-ynylphenol derivative (0.3 mmol, 1.0 equiv) and acetonitrile (3 mL). Stir the mixture at room temperature for 5 minutes. Add Cesium Carbonate ( $\text{Cs}_2\text{CO}_3$ ) (0.03 mmol, 10 mol%) to the mixture. Seal the tube and stir the resulting mixture in a preheated oil bath at 60 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The solvent is evaporated under reduced pressure, and the residue is purified by flash column chromatography on silica gel using a hexane/ethyl acetate eluent to yield the pure 2-substituted benzofuran.

## Comparative Summary

Feature	Palladium-Catalyzed Sonogashira	Copper-Catalyzed Annulation	Base-Mediated Cyclization
Starting Materials	o-Halophenols, Terminal Alkynes	o-Alkynylphenols, etc.	o-Alkynylphenols
Key Reagents	Pd catalyst, Cu co-catalyst, Base	Cu catalyst, Base/Oxidant	Base (e.g., $\text{Cs}_2\text{CO}_3$ , $\text{K}_2\text{CO}_3$ )
Reaction Conditions	Moderate to High Temp. (90-110°C)	Mild to High Temp. (60-130°C)	Mild Temp. (60°C)
Advantages	High efficiency, One-pot, Broad scope	Lower catalyst cost, Good yields	Metal-free, "Green", Mild conditions, High yields
Disadvantages	High catalyst cost, Potential metal contamination	May require pre-functionalized substrates or harsher conditions	Requires synthesis of o-alkynylphenol precursor
Best For	Rapid assembly from simple precursors	Cost-effective synthesis, Cyclizing sensitive substrates	Applications requiring high purity and avoiding metal contamination

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